pirbuterol

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

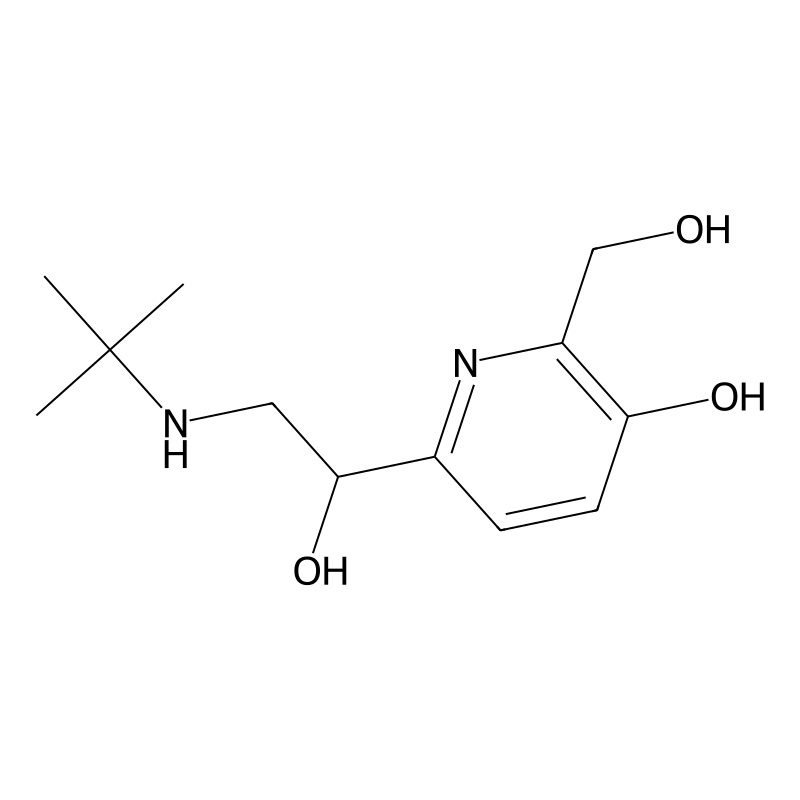

Pirbuterol is a short-acting beta-2 adrenergic receptor agonist used primarily as a bronchodilator in the treatment of asthma and other respiratory conditions. Its chemical name is (R,S)-α-6-{[(1,1-dimethylethyl)amino]methyl}-3-hydroxy-2,6-pyridinedimethanol monoacetate salt, and it is commonly administered in the form of an aerosol inhaler known as Maxair. This compound is a white, crystalline racemic mixture with a molecular formula of and a molecular weight of approximately 240.3 g/mol .

Pirbuterol functions by selectively stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This mechanism is mediated through the activation of intracellular adenylate cyclase, which increases cyclic adenosine monophosphate levels, thereby promoting bronchodilation and reducing airway resistance .

The primary chemical reaction associated with pirbuterol involves its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, pirbuterol activates adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate. This cascade leads to the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells .

Pirbuterol does not undergo significant metabolism via catechol-O-methyltransferase, and systemic absorption following inhalation results in low plasma concentrations (below assay sensitivity) even at high doses .

Pirbuterol exhibits potent bronchodilatory effects due to its selective action on beta-2 adrenergic receptors. Clinical studies have shown that it effectively improves pulmonary function parameters such as forced expiratory volume in one second (FEV1), maximal mid-expiratory flow (MMF), and peak expiratory flow rate (PEFR) in patients experiencing bronchospasm .

Adverse effects are generally mild and may include tremors, nervousness, headache, and palpitations . Importantly, pirbuterol has not shown mutagenic effects in various in vitro assays, indicating a favorable safety profile for therapeutic use .

The synthesis of pirbuterol typically involves the following steps:

- Formation of the Pyridine Ring: The initial step includes constructing the pyridine ring structure through condensation reactions involving appropriate precursors.

- Introduction of Functional Groups: Subsequent reactions introduce hydroxymethyl and tert-butylamino groups to the pyridine core.

- Acetylation: The final step often involves acetylation to yield pirbuterol acetate, enhancing its solubility and bioavailability for inhalation.

Detailed synthetic pathways are proprietary and may vary among manufacturers but generally follow these outlined steps to ensure effective production of the active pharmaceutical ingredient .

Pirbuterol is primarily used for:

- Treatment of Asthma: It provides rapid relief from acute bronchospasm.

- Maintenance Therapy: It can be used regularly to prevent asthma attacks.

- Chronic Obstructive Pulmonary Disease (COPD): It aids in managing symptoms associated with COPD.

Pirbuterol is delivered via metered-dose inhalers (MDIs), allowing for targeted delivery directly to the lungs .

Several compounds share structural or functional similarities with pirbuterol:

| Compound Name | Type | Key Features |

|---|---|---|

| Albuterol | Beta-2 agonist | Commonly used for asthma; longer duration than pirbuterol |

| Terbutaline | Beta-2 agonist | Used for asthma; can be administered subcutaneously |

| Metaproterenol | Beta-2 agonist | Similar efficacy; used less frequently |

| Salbutamol | Beta-2 agonist | Widely used; similar mechanism but longer acting |

Pirbuterol's uniqueness lies in its specific formulation as an aerosol inhaler and its relatively rapid onset of action compared to some other beta-2 agonists like salbutamol or albuterol. While all these compounds act on similar pathways to induce bronchodilation, their pharmacokinetic profiles and clinical applications may differ significantly .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural confirmation and purity assessment of pirbuterol. Both proton (¹H) and carbon-13 (¹³C) NMR techniques have been employed to characterize this compound comprehensively.

Proton NMR Spectroscopy

The ¹H NMR spectrum of pirbuterol demonstrates characteristic resonances consistent with its pyridine-based structure. Analysis conducted using standard pharmaceutical-grade solvents, including deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃), confirms structural identity through distinct proton environments [4]. The spectrum exhibits signals corresponding to the tert-butyl group, methylene protons adjacent to the amino functionality, and aromatic protons of the substituted pyridine ring.

The chemical shift patterns observed align with the expected electronic environments for each proton type. The tert-butyl group appears as a characteristic singlet in the aliphatic region, while the pyridine ring protons display coupling patterns typical of substituted heterocyclic systems. The hydroxymethyl and secondary alcohol protons contribute additional complexity to the spectrum, requiring careful analysis for complete assignment.

Carbon-13 NMR Spectroscopy

¹³C NMR analysis provides definitive confirmation of the carbon framework in pirbuterol. The spectrum conforms to the expected structure, with distinct resonances for each carbon environment in the molecule [4]. The technique proves particularly valuable for distinguishing between different carbon types, including the quaternary carbon of the tert-butyl group, the aromatic carbons of the pyridine ring, and the aliphatic carbons bearing heteroatoms.

Validation studies demonstrate that the NMR data consistently conforms to the established structure across multiple analytical batches, establishing the technique as reliable for identity confirmation and structural verification of pirbuterol in both bulk drug substances and formulated products.

| NMR Parameter | Specification | Application |

|---|---|---|

| ¹H NMR Identity | Conforms to structure | Structural confirmation |

| ¹³C NMR Framework | Complete carbon assignment | Framework verification |

| Solvent Systems | DMSO-d₆, CDCl₃ | Standard pharmaceutical analysis |

| Chemical Shift Range | 0.5-9.0 ppm (¹H) | Comprehensive proton detection |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides essential information about the functional groups present in pirbuterol and serves as a critical tool for identity confirmation and compatibility studies. Fourier Transform Infrared (FTIR) spectroscopy has been extensively employed for characterizing this compound across the wavenumber range of 400-4000 cm⁻¹ [5].

Hydroxyl Group Characterization

The most prominent feature in the IR spectrum of pirbuterol is the broad absorption band at 3400 cm⁻¹, attributed to the O-H stretching vibrations of both phenolic and alcoholic hydroxyl groups present in the molecule [5]. This band provides definitive evidence for the presence of these critical functional groups and serves as a primary identification marker.

Aromatic and Heterocyclic Features

The C=C stretching vibrations of the pyridine ring system appear in the range of 1650-1661 cm⁻¹, confirming the aromatic character of the heterocyclic portion of the molecule [5]. These vibrations are characteristic of substituted pyridine derivatives and provide structural confirmation specific to the pirbuterol scaffold.

Aliphatic Amine Functionality

The secondary amine functionality is evidenced by an N-H bending vibration at 1580 cm⁻¹, while the C-N stretching vibration appears at 1320 cm⁻¹ [5]. These absorptions are characteristic of the tert-butylamine side chain that constitutes a critical pharmacophoric element of pirbuterol.

Carbon-Oxygen Bonds

Multiple C-O stretching vibrations are observed in the range of 883-1080 cm⁻¹, reflecting the various ether and alcohol functionalities present in the molecule [5]. The complex pattern in this region provides a fingerprint for the specific connectivity pattern of pirbuterol.

Methylene and Aromatic C-H Bonds

The C-H stretching vibrations appear at 3000 cm⁻¹, encompassing both methylene and aromatic proton environments [5]. These absorptions contribute to the overall spectral fingerprint and assist in comprehensive structural confirmation.

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| O-H Stretch | 3400 | Hydroxyl groups | Strong, broad |

| C=C Stretch | 1650-1661 | Pyridine ring | Medium |

| N-H Bend | 1580 | Secondary amine | Medium |

| C-N Stretch | 1320 | Amine linkage | Medium |

| C-O Stretch | 883-1080 | Ether/alcohol bonds | Multiple peaks |

| C-H Stretch | 3000 | Methylene/aromatic | Medium |

Mass Spectrometry

Mass spectrometric analysis of pirbuterol employs electrospray ionization (ESI) in positive ion mode, providing detailed information about molecular mass and fragmentation patterns that serve both analytical and structural confirmation purposes.

Molecular Ion Characterization

The protonated molecular ion [M+H]⁺ appears at m/z 241.21, corresponding to the addition of a proton to the neutral pirbuterol molecule (molecular weight 240.30 g/mol) [6]. This molecular ion peak serves as the primary confirmation of molecular mass and provides the foundation for subsequent fragmentation analysis.

Fragmentation Patterns

Tandem mass spectrometry (MS/MS and MS³) reveals characteristic fragmentation patterns that provide structural information about pirbuterol. The most significant fragment ion observed in MS³ experiments appears at m/z 185.20, representing a loss of 56 mass units from the protonated molecular ion [6]. This fragmentation corresponds to the elimination of the tert-butyl group (C₄H₈, exact mass 56.06), a characteristic cleavage pattern for tert-butylamine-containing compounds.

The fragmentation pathway can be rationalized through the favorable loss of the sterically hindered tert-butyl group under collision-induced dissociation conditions. This specific fragmentation pattern serves as a diagnostic tool for pirbuterol identification and can be employed for selective detection in complex matrices.

Ionization Characteristics

Electrospray ionization in positive mode proves optimal for pirbuterol analysis due to the presence of the basic amino functionality. The compound readily accepts protons under ESI conditions, yielding stable protonated molecular ions suitable for both qualitative and quantitative analysis [6].

Selected ion monitoring (SIM) methods have been developed utilizing these characteristic mass transitions for sensitive detection of pirbuterol in biological matrices, with particular application in pharmacokinetic studies and doping control analysis [3].

| Mass Spectral Feature | m/z Value | Assignment | Relative Intensity |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 241.21 | Protonated molecule | 100% |

| Fragment Ion | 185.20 | Loss of tert-butyl (M-56) | Variable |

| Ionization Mode | ESI(+) | Electrospray positive | Optimal |

| Collision Energy | Variable | Fragmentation control | Method dependent |

X-ray Crystallography

While specific single-crystal X-ray diffraction data for pirbuterol itself remains limited in the available literature, extensive crystallographic studies have been conducted on related beta-2 adrenergic receptor agonists and pirbuterol salt forms, providing valuable insights into the solid-state behavior and molecular conformations of this class of compounds.

Salt Form Crystallography

Crystallographic analysis of pirbuterol hydrochloride reveals important information about the solid-state packing arrangements and hydrogen bonding patterns [7]. The dihydrochloride salt form exhibits a melting point of 182°C (with decomposition), indicating significant thermal stability that is enhanced relative to the free base form [7].

The crystal structure of pirbuterol hydrochloride demonstrates characteristic intermolecular hydrogen bonding networks involving the protonated amino functionality and the chloride counterions. These interactions contribute to the enhanced stability and altered physicochemical properties of the salt form compared to the neutral compound.

Polymorphic Considerations

The acetate salt form of pirbuterol represents a distinct crystalline modification with different thermal properties. Pirbuterol acetate exhibits a melting range of 128-133°C, significantly lower than the hydrochloride salt [8]. This crystalline form exists as a white, crystalline racemic mixture of two optically active isomers, with the substance being freely soluble in water [9].

The racemic nature of pirbuterol acetate introduces additional complexity to the crystal structure, as both enantiomers must be accommodated within the crystal lattice. This can lead to either racemic compound formation or conglomerate behavior, each with distinct thermodynamic and kinetic properties.

Molecular Conformation and Packing

Crystallographic studies of structurally related compounds, particularly salmeterol xinafoate, provide insights into the likely conformational preferences of pirbuterol in the solid state [10] [11]. These studies demonstrate that beta-2 agonists typically adopt extended conformations in crystalline forms, with the aromatic ring systems and aliphatic chains arranged to optimize intermolecular interactions.

The pyridine ring system in pirbuterol likely adopts planar conformations in the crystal state, similar to those observed in related compounds. The tert-butylamine side chain can adopt multiple conformations, with the preferred orientation determined by optimization of crystal packing forces and hydrogen bonding interactions.

Comparative Crystallographic Analysis

Studies of related beta-2 adrenergic receptor agonists reveal common structural motifs and packing patterns that likely apply to pirbuterol crystalline forms [12]. These compounds typically exhibit:

- Extensive hydrogen bonding networks involving hydroxyl and amino functionalities

- π-π stacking interactions between aromatic ring systems

- Van der Waals interactions optimizing molecular packing density

- Conformational flexibility in aliphatic side chains

Thermal Stability and Phase Transitions

The thermal behavior of different pirbuterol salt forms reflects their distinct crystallographic arrangements. The significant difference in melting points between the hydrochloride (182°C) and acetate (128-133°C) forms indicates fundamentally different crystal lattice energies and intermolecular interaction patterns [7] [8].

These thermal properties have important implications for pharmaceutical processing, as different salt forms may exhibit varying stability under manufacturing conditions such as compression, granulation, and storage.

| Crystalline Form | Melting Point (°C) | Physical Description | Solubility |

|---|---|---|---|

| Pirbuterol HCl | 182 (decomp.) | Crystalline solid | Water soluble |

| Pirbuterol Acetate | 128-133 | White crystalline powder | Freely water soluble |

| Free Base | 81-83.5 | Crystalline | Limited water solubility |

| Racemic Mixture | Variable | Optically inactive | Form dependent |